molecular formula C2H4N6O2 B180427 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide CAS No. 153757-93-8

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide

Cat. No.: B180427
CAS No.: 153757-93-8
M. Wt: 144.09 g/mol
InChI Key: OFFACQFPCDKYSH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide is a heterocyclic compound with the molecular formula C2H4N6O2. This compound is part of the tetrazine family, known for its high nitrogen content and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride, followed by oxidation. The reaction conditions typically require a controlled temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products .

Major Products

The major products formed from these reactions include various nitrogen-containing compounds, which can be used in further chemical synthesis or as intermediates in industrial processes .

Scientific Research Applications

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide involves its ability to undergo rapid and controlled chemical reactions. The compound’s high nitrogen content allows it to release a significant amount of energy upon decomposition, making it useful in applications requiring high-energy materials. The molecular targets and pathways involved in its action are primarily related to its reactivity with other chemical species .

Comparison with Similar Compounds

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide can be compared with other tetrazine derivatives such as:

The uniqueness of this compound lies in its additional oxygen atoms, which enhance its reactivity and make it suitable for specific high-energy applications .

Properties

IUPAC Name

1,4-dioxido-1,2,4,5-tetrazine-1,4-diium-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N6O2/c3-1-5-8(10)2(4)6-7(1)9/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDXDCAJMKERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=N[N+](=C(N=[N+]1[O-])N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343301
Record name 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153757-93-8
Record name 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
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1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
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1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Reactant of Route 4
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Reactant of Route 5
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Reactant of Route 6
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide

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